DL-3-Phenylserine hydrate
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Overview
Description
- PGE2 plays a crucial role in various physiological processes, including labor induction, softening of the cervix, and uterine contraction during childbirth. It is also used in managing gestational trophoblastic disease .
Prostaglandin E2 (PGE2): is a naturally occurring with oxytocic properties. It was first synthesized in 1970 and approved for medical use in the United States in 1977.
Mechanism of Action
Target of Action
2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as β-phenylserine, is a physiologically important α-amino acid
Biochemical Pathways
2-Amino-3-hydroxy-3-phenylpropanoic acid is involved in the metabolism of L-threonine . L-Threonine aldolase has been reported to catalyze the condensation of glycine (Gly) and benzaldehyde to afford this compound . This reaction also occurs nonenzymatically in aqueous alkaline media .
Biochemical Analysis
Biochemical Properties
2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate is used in biochemical reactions as a substrate and reactant . It is an intermediate in the metabolism of L-threonine and can be synthesized from 3-phenylpropanoic acid by the enzyme phenylalanine racemase .
Cellular Effects
It has been shown to stimulate protein synthesis in tissue , suggesting that it may have a role in protein metabolism and cellular growth.
Metabolic Pathways
2-Amino-3-hydroxy-3-phenylpropanoic acid xhydrate is involved in the metabolic pathway of L-threonine . It interacts with the enzyme phenylalanine racemase in this pathway
Preparation Methods
- PGE2 synthesis begins with the activation of arachidonic acid (AA) by the enzyme phospholipase A2 .
- AA is then oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides .
- Specifically, prostaglandin G2 (PGG2) is modified by the peroxidase moiety of COX to produce prostaglandin H2 (PGH2) , which is further converted to PGE2 .
Chemical Reactions Analysis
- PGE2 undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to each transformation.
- Major products formed from these reactions depend on the specific reaction pathway and starting materials.
Scientific Research Applications
- PGE2 has diverse biological functions, including:
- Regulating inflammation responses.
- Influencing the reproductive system.
- Affecting the digestive system, immune system, and cardiovascular system.
- Researchers explore its potential therapeutic applications in medicine, chemistry, and industry .
Comparison with Similar Compounds
- PGE2 is unique among prostaglandins due to its specific receptor interactions and physiological effects.
- Similar compounds include other prostaglandins (such as PGE1, PGF2α) and related lipid mediators.
Biological Activity
DL-3-Phenylserine hydrate is an amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is recognized for its role as an ergogenic supplement, influencing anabolic hormone secretion and enhancing mental performance under stress. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound is a derivative of serine, characterized by the presence of a phenyl group at the beta position. The synthesis of this compound often involves various chemical processes, including hydrolysis reactions monitored spectrophotometrically to assess the formation of products such as benzaldehyde .
Biological Activity
1. Enzymatic Activity:
Research indicates that this compound acts as a substrate for several enzymes, including serine hydroxymethyltransferase (SHMT). In studies, the hydrolysis of this compound by SHMT has been quantitatively analyzed, revealing its enzymatic conversion to benzaldehyde under specific conditions . The reaction was monitored at 279 nm, providing insights into the kinetic properties of the enzyme-substrate interaction.
2. Ergogenic Effects:
this compound has been studied for its ergogenic properties. It is suggested that amino acid derivatives like this compound can enhance exercise performance by modulating hormone levels and reducing exercise-induced muscle damage . These effects are attributed to improved metabolic pathways that support energy production during physical activity.
3. Neuroprotective Potential:
The neuroprotective effects of this compound have also been explored. Studies suggest that it may play a role in promoting cognitive functions and protecting against neurodegenerative processes due to its influence on neurotransmitter synthesis and metabolism .
Case Studies
Case Study 1: Ergogenic Supplementation
In a controlled trial involving athletes, supplementation with this compound was associated with improved performance metrics during high-intensity exercise sessions. Participants reported reduced fatigue and enhanced recovery times post-exercise, suggesting a beneficial role in athletic training regimens.
Case Study 2: Neuroprotective Effects in Animal Models
A study utilizing animal models demonstrated that this compound administration led to significant improvements in cognitive function tests compared to control groups. The findings indicated potential applications for this compound in preventing cognitive decline associated with aging or neurodegenerative diseases.
Data Tables
Properties
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXBGWTWDCGNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.